molecular formula C21H32O3 B12002657 3,21-Dihydroxypregn-5-en-20-one

3,21-Dihydroxypregn-5-en-20-one

Cat. No.: B12002657
M. Wt: 332.5 g/mol
InChI Key: MOIQRAOBRXUWGN-UHFFFAOYSA-N
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Description

3,21-Dihydroxypregn-5-en-20-one: is a steroidal compound with the molecular formula C21H32O3 . It is a derivative of pregnenolone, a precursor in the biosynthesis of various steroid hormones. This compound is characterized by the presence of hydroxyl groups at the 3rd and 21st positions and a ketone group at the 20th position on the pregnane skeleton.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

  • Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3,21-Dihydroxypregn-5-en-20-one can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group at the 20th position to a hydroxyl group.

    Substitution: The hydroxyl groups at the 3rd and 21st positions can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Lead tetraacetate, iodine.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Acyl chlorides, sulfonyl chlorides.

Major Products:

    Oxidation Products: 19-oxo derivatives.

    Reduction Products: 3,21-Dihydroxy-20-hydroxypregn-5-en.

    Substitution Products: Acetates, sulfonates.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of other steroidal compounds.
  • Studied for its reactivity and transformation under various chemical conditions.

Biology:

  • Investigated for its role in steroid hormone biosynthesis.
  • Used in studies related to enzyme activity and metabolic pathways.

Medicine:

Industry:

  • Utilized in the production of steroidal drugs and hormones.
  • Employed in the synthesis of complex steroidal frameworks for pharmaceutical applications.

Mechanism of Action

Molecular Targets and Pathways:

Comparison with Similar Compounds

  • 3,17-Dihydroxypregn-5-en-20-one
  • 3,16-Dihydroxypregn-5-en-20-one
  • 3,21-Dihydroxy-20-hydroxypregn-5-en

Uniqueness:

  • The presence of hydroxyl groups at both the 3rd and 21st positions, along with a ketone group at the 20th position, makes 3,21-Dihydroxypregn-5-en-20-one unique.
  • Its specific structural configuration contributes to its distinct reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

2-hydroxy-1-(3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O3/c1-20-9-7-14(23)11-13(20)3-4-15-16-5-6-18(19(24)12-22)21(16,2)10-8-17(15)20/h3,14-18,22-23H,4-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOIQRAOBRXUWGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)CO)CC=C4C3(CCC(C4)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00862569
Record name 3,21-Dihydroxypregn-5-en-20-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00862569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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